molecular formula C20H15NO B14012159 6-(2-Methylphenyl)phenanthridine, 5-oxide CAS No. 32317-29-6

6-(2-Methylphenyl)phenanthridine, 5-oxide

Cat. No.: B14012159
CAS No.: 32317-29-6
M. Wt: 285.3 g/mol
InChI Key: LRUGJQRGTMNCDA-UHFFFAOYSA-N
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Description

6-(2-methylphenyl)-5-oxido-phenanthridine is an organic compound that belongs to the class of phenanthridine derivatives. Phenanthridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure consists of a phenanthridine core with a 2-methylphenyl group and an oxido group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylphenyl)-5-oxido-phenanthridine typically involves the following steps:

Industrial Production Methods

Industrial production of 6-(2-methylphenyl)-5-oxido-phenanthridine may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylphenyl)-5-oxido-phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxido group, potentially converting it to a hydroxyl group.

    Substitution: The phenanthridine core allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

6-(2-methylphenyl)-5-oxido-phenanthridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-methylphenyl)-5-oxido-phenanthridine involves its interaction with molecular targets such as DNA and proteins. The oxido group allows the compound to form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine: The parent compound, which lacks the 2-methylphenyl and oxido groups.

    6-(2-methylphenyl)-phenanthridine: Similar structure but without the oxido group.

    5-oxido-phenanthridine: Lacks the 2-methylphenyl group.

Uniqueness

6-(2-methylphenyl)-5-oxido-phenanthridine is unique due to the presence of both the 2-methylphenyl and oxido groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

32317-29-6

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

6-(2-methylphenyl)-5-oxidophenanthridin-5-ium

InChI

InChI=1S/C20H15NO/c1-14-8-2-3-9-15(14)20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)21(20)22/h2-13H,1H3

InChI Key

LRUGJQRGTMNCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=[N+](C3=CC=CC=C3C4=CC=CC=C42)[O-]

Origin of Product

United States

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